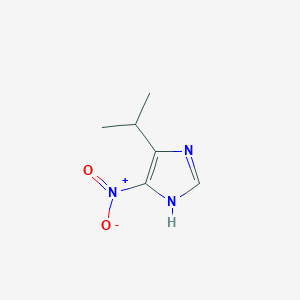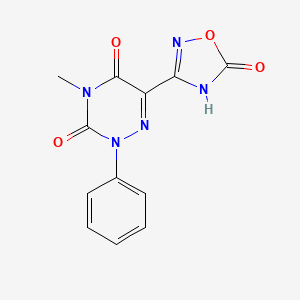
6-(5-Hydroxy-1,2,4-oxadiazol-3-yl)-4-methyl-2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione
Übersicht
Beschreibung
6-(5-Hydroxy-1,2,4-oxadiazol-3-yl)-4-methyl-2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C12H9N5O4 and its molecular weight is 287.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(5-Hydroxy-1,2,4-oxadiazol-3-yl)-4-methyl-2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(5-Hydroxy-1,2,4-oxadiazol-3-yl)-4-methyl-2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A series of 6-substituted 1,2,4-triazine-3,5(2H,4H)-diones, including compounds related to the specified chemical, have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative microorganisms. These compounds have shown potential in the field of medicinal chemistry, particularly in developing new antibacterial agents (Po-Jui Huang & Kuan-Han Lee, 2011).
D-Amino Acid Oxidase Inhibition
Another significant application is in the inhibition of d-amino acid oxidase (DAAO). Derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione have been synthesized as potent DAAO inhibitors. These compounds, including those closely related to the specified chemical, are metabolically resistant and demonstrate potential in enhancing the plasma levels of d-serine in mice, suggesting their utility in pharmaceutical research (Niyada Hin et al., 2015).
Antiprotozoal Activity
Compounds containing 1,2,4-oxadiazole and 1,2,4-triazole, similar to the specified chemical, have been investigated for their antiprotozoal activity. These heterocyclic compounds exhibit biological activities as antiprotozoal agents, highlighting their importance in addressing protozoan infections (Y. Dürüst et al., 2012).
Antitumor Potential
Research on triazine derivatives also extends to antitumor applications. For instance, studies on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have evaluated their efficacy as potential antitumor agents, specifically against the colon carcinoma cell line (HCT-116) (El-sayed M. Abdelrehim, 2021).
Eigenschaften
IUPAC Name |
4-methyl-6-(5-oxo-4H-1,2,4-oxadiazol-3-yl)-2-phenyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O4/c1-16-10(18)8(9-13-11(19)21-15-9)14-17(12(16)20)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBAGIQPIWCQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC=CC=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Hydroxy-1,2,4-oxadiazol-3-yl)-4-methyl-2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)

![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418214.png)
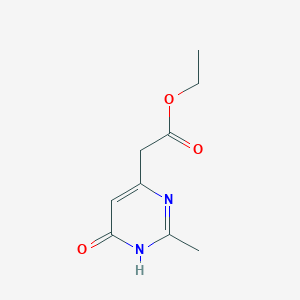
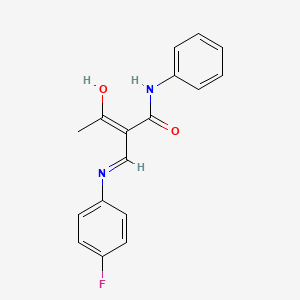
![3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418220.png)
![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)
![Imidazo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B1418222.png)
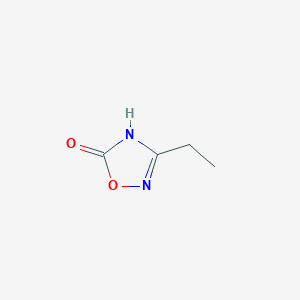
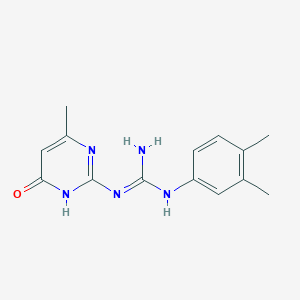

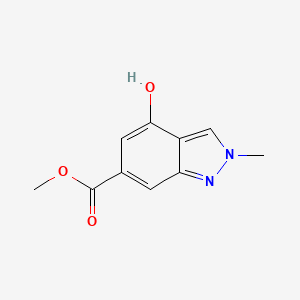
![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)
